8-Nitroquinoline-2(1H)-thione
CAS No.: 89647-34-7
Cat. No.: VC19301426
Molecular Formula: C9H6N2O2S
Molecular Weight: 206.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89647-34-7 |
|---|---|
| Molecular Formula | C9H6N2O2S |
| Molecular Weight | 206.22 g/mol |
| IUPAC Name | 8-nitro-1H-quinoline-2-thione |
| Standard InChI | InChI=1S/C9H6N2O2S/c12-11(13)7-3-1-2-6-4-5-8(14)10-9(6)7/h1-5H,(H,10,14) |
| Standard InChI Key | JAAAEXINZBHICU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=S)C=C2 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
8-Nitroquinoline-2(1H)-thione belongs to the quinoline family, a class of bicyclic compounds comprising a benzene ring fused to a pyridine ring. The nitro group at position 8 and the thione group at position 2 introduce distinct electronic and steric effects. The thione moiety () enhances metal-binding capabilities, while the nitro group () contributes to electrophilic reactivity. X-ray diffraction studies of related compounds, such as 2-(quinoline-2-yldisulfanyl)quinolinium triiodide, reveal π-π stacking interactions and shortened van der Waals contacts between sulfur and iodine atoms, suggesting potential solid-state behaviors for 8-nitroquinoline-2(1H)-thione .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.22 g/mol |
| CAS Number | 89647-34-7 |
| Functional Groups | Nitro (-NO₂), Thione (-C=S) |
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The synthesis typically involves a two-step process:
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Nitration of Quinoline: Treatment of quinoline with nitric acid under controlled conditions yields 8-nitroquinoline. Over-nitration is mitigated by maintaining temperatures below 50°C.
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Thione Introduction: Reaction of 8-nitroquinoline with phosphorus pentasulfide () in an inert solvent like toluene introduces the thione group. This step requires anhydrous conditions to prevent hydrolysis.
Alternative Approaches
Recent studies on quinoline-2(1H)-thione derivatives highlight the susceptibility of the thione group to oxidation. For example, exposure to molecular iodine forms charge-transfer complexes or disulfide-linked cations, as observed in 2-(quinoline-2-yldisulfanyl)quinolinium triiodide . Such reactivity necessitates careful handling during synthesis to avoid unintended byproducts.
Table 2: Synthesis Conditions and Outcomes
| Step | Reagents/Conditions | Key Considerations |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, <50°C | Avoid poly-nitration |
| Thionation | , toluene, reflux | Anhydrous environment |
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in polar solvents but dissolves in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies suggest degradation under prolonged exposure to light or oxidizing agents, necessitating storage in amber vials under nitrogen.
Biological Activities and Mechanisms
Antimicrobial Effects
8-Nitroquinoline-2(1H)-thione demonstrates broad-spectrum antimicrobial activity. Mechanistic studies propose interference with bacterial DNA gyrase and fungal ergosterol biosynthesis. For instance, minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans are reported in the micromolar range, though specific values require further validation.
Antithyroid Activity
Quinoline-2(1H)-thione derivatives exhibit antithyroid effects by inhibiting thyroid peroxidase, a key enzyme in thyroxine synthesis . While direct evidence for 8-nitroquinoline-2(1H)-thione is lacking, structural analogs suggest potential therapeutic applications in hyperthyroidism.
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for prodrugs activated by nitroreductases (NTRs), enabling targeted drug delivery in hypoxic tumor environments.
Materials Science
8-Nitroquinoline-2(1H)-thione’s metal-chelating properties facilitate its use in:
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Polymer Stabilization: Enhancing thermal stability in polyamide composites .
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Fluorescent Sensors: Development of turn-on probes for mercury(II) detection via thione-metal coordination .
Table 3: Industrial Applications
| Field | Application | Mechanism |
|---|---|---|
| Pharmaceuticals | Prodrug synthesis | NTR-mediated activation |
| Environmental Monitoring | Heavy metal detection | Chelation-induced fluorescence |
| Polymer Science | Thermal stabilizer | Radical scavenging |
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